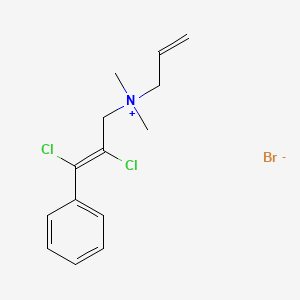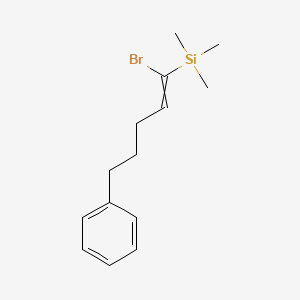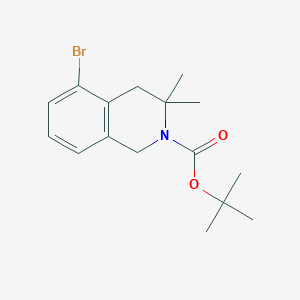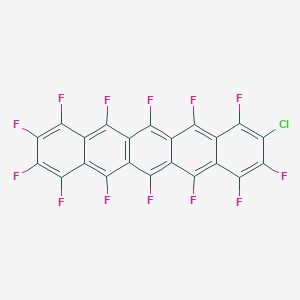
C14H18BrCl2N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
amines , which are derivatives of ammonia where one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromoethyl)-N-[(2,5-dichlorophenyl)methyl]cyclopentanamine typically involves the reaction of 2,5-dichlorobenzyl chloride with cyclopentylamine in the presence of a base such as sodium hydroxide . The resulting intermediate is then reacted with 2-bromoethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-(2-bromoethyl)-N-[(2,5-dichlorophenyl)methyl]cyclopentanamine: undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
The major products formed from these reactions include substituted amines , alcohols , and oxides depending on the reaction conditions and reagents used.
科学的研究の応用
N-(2-bromoethyl)-N-[(2,5-dichlorophenyl)methyl]cyclopentanamine: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
作用機序
The mechanism of action of N-(2-bromoethyl)-N-[(2,5-dichlorophenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The compound is known to bind to receptors or enzymes , altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
N-(2-bromoethyl)-N-[(2,5-dichlorophenyl)methyl]cyclopentanamine: can be compared with other similar compounds such as:
- 4-bromo-2,3-dichloro-N-(3,3-dimethylcyclohexyl)aniline
- 4-bromo-2,3-dichloro-N-(2,5-dimethylcyclohexyl)aniline
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to differences in their chemical reactivity and biological activity. The uniqueness of N-(2-bromoethyl)-N-[(2,5-dichlorophenyl)methyl]cyclopentanamine lies in its specific combination of substituents, which confer distinct properties and applications.
特性
分子式 |
C14H18BrCl2N |
|---|---|
分子量 |
351.1 g/mol |
IUPAC名 |
[(E)-2,3-dichloro-3-phenylprop-2-enyl]-dimethyl-prop-2-enylazanium;bromide |
InChI |
InChI=1S/C14H18Cl2N.BrH/c1-4-10-17(2,3)11-13(15)14(16)12-8-6-5-7-9-12;/h4-9H,1,10-11H2,2-3H3;1H/q+1;/p-1/b14-13+; |
InChIキー |
IZWKGVCUVJTLPG-IERUDJENSA-M |
異性体SMILES |
C[N+](C)(CC=C)C/C(=C(/C1=CC=CC=C1)\Cl)/Cl.[Br-] |
正規SMILES |
C[N+](C)(CC=C)CC(=C(C1=CC=CC=C1)Cl)Cl.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol](/img/structure/B12636371.png)
![[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine](/img/structure/B12636377.png)





![6-tert-Butyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B12636401.png)

![(3R,4'S)-3'-(4-methoxyphenyl)-4'-(naphthalene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one](/img/structure/B12636419.png)


![2-{3-heptyl-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide](/img/structure/B12636432.png)

